4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3NO3S and a molecular weight of 273.62 g/mol This compound is known for its unique structural features, which include a formyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
The synthesis of 4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves several stepsThe reaction conditions typically involve the use of reagents such as trifluoromethyl iodide, formylating agents, and sulfonyl chlorides under controlled temperatures and pressures .
Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in drug development .
Comparison with Similar Compounds
Similar compounds to 4-Formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the formyl and pyridine groups.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group and a pyridine ring but lacks the sulfonyl chloride and formyl groups.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H3ClF3NO3S |
---|---|
Molecular Weight |
273.62 g/mol |
IUPAC Name |
4-formyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO3S/c8-16(14,15)6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H |
InChI Key |
JPMLGSOGWAEWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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